molecular formula C18H18N4O2 B2591335 N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine CAS No. 882083-57-0

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2591335
CAS No.: 882083-57-0
M. Wt: 322.368
InChI Key: VPEQOCRYXNRDDW-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a nitro group at the 6-position and an amine group at the 4-position, which is further substituted with a 4-tert-butylphenyl group

Scientific Research Applications

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amination: The amine group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Substitution with 4-tert-Butylphenyl Group: The final step involves the substitution of the amine group with the 4-tert-butylphenyl group, which can be achieved through coupling reactions using reagents like tert-butylphenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include N-(4-tert-Butylphenyl)-6-aminoquinazolin-4-amine.

    Substitution: Products depend on the substituents introduced during the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the quinazoline core and nitro group.

    N-(4-tert-Butylphenyl)-1,8-naphthalimide: A compound with a similar tert-butylphenyl group but a different core structure.

    4-tert-Butylbenzoyl chloride: A compound with a similar tert-butylphenyl group but different functional groups.

Uniqueness

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is unique due to its specific combination of the quinazoline core, nitro group, and tert-butylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and other fields.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)12-4-6-13(7-5-12)21-17-15-10-14(22(23)24)8-9-16(15)19-11-20-17/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQOCRYXNRDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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